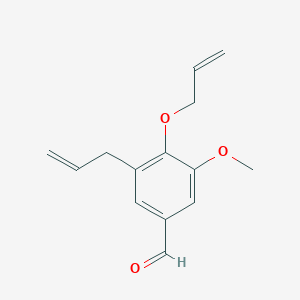

3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde, is a chemically modified benzaldehyde derivative. While the provided papers do not directly discuss this compound, they do provide insights into the behavior and synthesis of structurally related compounds. For instance, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal is a key step in synthesizing 4-alkyl-3,5-dimethoxybenzaldehydes, which are structurally similar to the compound . Additionally, the synthesis of 5-allyl-2-aryl-7-methoxybenzofurans from 2-allyloxy-3-methoxybenzaldehyde indicates the reactivity of allyl groups in such compounds .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as reductive alkylation , electrophilic substitution , and condensation reactions . These methods could potentially be adapted for the synthesis of 3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde. For example, a regioselective reductive alkylation approach could be employed to introduce the allyl group at the appropriate position on the benzaldehyde backbone .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often characterized using spectroscopic techniques and theoretical calculations, as seen in the study of 4-hexyloxy-3-methoxybenzaldehyde . Similar methods could be applied to determine the structure of 3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde, including NMR, IR, UV-Vis spectroscopy, and density functional theory (DFT) calculations.

Chemical Reactions Analysis

Benzaldehyde derivatives participate in various chemical reactions. For instance, the electro-methoxylation reaction of 3,4-dihydroxybenzaldehyde leads to methoxyquinone formation , and the synthesis of dioxidomolybdenum(VI) complexes involves coordination with a benzaldehyde-derived ligand . These studies suggest that 3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde could also engage in complex formation and other reactions due to the presence of reactive methoxy and allyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be deduced from spectroscopic data and quantum chemical investigations. For example, the study of 4-hexyloxy-3-methoxybenzaldehyde provides insights into its vibrational frequencies, NMR chemical shifts, and HOMO-LUMO analysis . These properties are crucial for understanding the reactivity and stability of the compound. Similarly, the properties of 3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde could be analyzed to predict its behavior in various environments and reactions.

Applications De Recherche Scientifique

Synthesis of Naturally Occurring Benzofurans : This compound is used in the synthesis of naturally occurring benzofurans, which are significant due to their presence in numerous natural products and potential medicinal applications (Mali & Massey, 1998).

Chemosensor for Zinc Detection : A derivative of this compound serves as a 'turn-on' chemosensor for bioactive zinc(II), showing potential applications in biological and environmental monitoring (Patil et al., 2018).

Synthesis of Benzo-fused Heterocycles : It is utilized in ruthenium-mediated isomerization and ring-closing metathesis for the synthesis of various benzo-fused heterocycles, which are important in pharmaceutical and material science applications (Otterlo et al., 2003).

Palladium(II) Complexes in Cross-Coupling Reactions : This compound is involved in the preparation of palladium complexes used in Suzuki and Sonogashira cross-coupling reactions, which are key reactions in organic synthesis (Deschamps et al., 2007).

Anticancer Activity : A study synthesized a derivative of this compound and evaluated its anticancer activity, demonstrating potential applications in cancer research (Sayekti et al., 2021).

Organocatalysis in Allylation Reactions : This compound has been studied in the context of organocatalysis, particularly in the allylation of aldehydes, which is important in the synthesis of various organic molecules (Bai et al., 2012).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methoxy-4-prop-2-enoxy-5-prop-2-enylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-4-6-12-8-11(10-15)9-13(16-3)14(12)17-7-5-2/h4-5,8-10H,1-2,6-7H2,3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPBOALIYMJLNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC=C)CC=C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406355 |

Source

|

| Record name | 3-ALLYL-4-(ALLYLOXY)-5-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde | |

CAS RN |

861528-78-1 |

Source

|

| Record name | 3-ALLYL-4-(ALLYLOXY)-5-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)

![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1335470.png)

![2-[(5-Ethylpyridin-2-yl)methyl]azepane](/img/structure/B1335474.png)

![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335476.png)

![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335477.png)

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335479.png)

![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1335480.png)

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335482.png)

![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335483.png)